molecular formula C11H15Cl2N3 B1439611 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride CAS No. 1185300-89-3

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride

Cat. No.: B1439611
CAS No.: 1185300-89-3
M. Wt: 260.16 g/mol
InChI Key: BJVKACBNQKOGPM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride involves several steps. One common synthetic route includes the reaction of 3,5-dimethylpyrazole with a suitable benzaldehyde derivative under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions vary based on the reagents and conditions used but often include modified pyrazole derivatives .

Scientific Research Applications

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research involving this compound includes studies on its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;;/h3-7H,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVKACBNQKOGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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